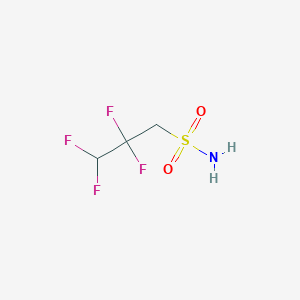
1-Ethyl-4-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-fluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluoro-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to maintain optimal conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: Oxidation reactions can convert the ethyl group to a carboxylic acid group under strong oxidizing conditions.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents under temperatures of 0°C to 50°C.
Sulfonation: Fuming sulfuric acid (H2SO4) is used as the reagent at temperatures of 0°C to 100°C.
Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) are used.
Major Products Formed:
Nitration: 1-Ethyl-4-fluoro-2-methyl-3-nitrobenzene.
Sulfonation: 1-Ethyl-4-fluoro-2-methylbenzenesulfonic acid.
Halogenation: 1-Ethyl-4-fluoro-2-methyl-3-bromobenzene or 1-ethyl-4-fluoro-2-methyl-3-chlorobenzene.
Scientific Research Applications
1-Ethyl-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of fluorine substitution on biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-fluoro-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles. The fluoro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it less reactive towards electrophilic substitution. The ethyl and methyl groups are electron-donating groups, which can activate the ring towards electrophilic substitution at specific positions .
Comparison with Similar Compounds
- 1-Ethyl-2-fluorobenzene
- 1-Methyl-4-fluorobenzene
- 1-Ethyl-4-methylbenzene
Uniqueness: 1-Ethyl-4-fluoro-2-methylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C9H11F |
|---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
1-ethyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
DINQKOLBWZBMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)

![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)


amine](/img/structure/B13208386.png)


![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)


